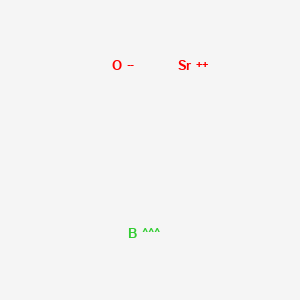

Strontium tetraborate

Descripción general

Descripción

Strontium Tetraborate (SBO) is a boron oxyanion, an anion containing boron and oxygen . It is known for its applications in nonlinear optics, where it forms nonlinear photonic crystals (NPC). These domains are prospective media for the creation of a widely tunable source of fs pulses in the vacuum ultraviolet and for autocorrelation diagnostics of broadly tunable sources .

Synthesis Analysis

This compound is formed as the result of crystallization of an amorphous substance at 750°C. The amorphous substance is obtained by dehydration of a mixture of strontium borate crystal hydrates synthesized at 95 ± 5°C via solid-state interaction . It is crucial to grow SBO crystals at a low pulling rate to obtain transparent crystal fibers .Molecular Structure Analysis

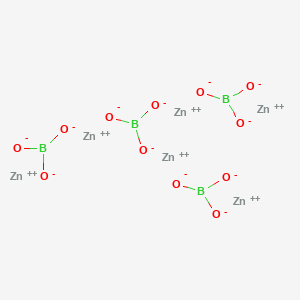

The tetraborate anion includes two tetrahedral and two trigonal boron atoms symmetrically assembled in a fused bicyclic structure. The two tetrahedral boron atoms are linked together by a common oxygen atom .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it is known that the compound plays a significant role in nonlinear optics .Physical And Chemical Properties Analysis

This compound is known for its optical properties, particularly in the field of nonlinear optics. These domains form nonlinear photonic crystals (NPC), which have applications in the deep ultraviolet generation and fs pulse diagnostics .Aplicaciones Científicas De Investigación

Synthesis and Structural Features

Strontium tetraborate (SrB4O7) is formed from crystallization of an amorphous substance at 750°C, obtained by dehydration of a mixture of strontium borate crystal hydrates synthesized via solid-state interaction of orthoboric acid with strontium carbonate (Korshikova et al., 2008). A study on SrB4O7 single crystals revealed a partially ordered domain structure, providing new insights into the crystallography of this compound (Zaitsev et al., 2008).

Applications in Nonlinear Optics

This compound is utilized in nonlinear optics for generating deep ultraviolet radiation and for femtosecond pulse diagnostics. Its random nonlinear photonic crystals (NPC) are noted for their prospective applications in creating tunable sources of femtosecond pulses in the vacuum ultraviolet and for autocorrelation diagnostics of broadly tunable sources (Aleksandrovsky et al., 2012). Another study demonstrated the use of noncollinear frequency doubling in SrB4O7 for ultrashort pulses characterization in a broad spectral range, highlighting its potential in short-wavelength applications (Aleksandrovsky et al., 2011).

Generation of Coherent Radiation

This compound has been used to generate tunable coherent radiation in the vacuum ultraviolet, achieving the shortest wavelength ever produced with a second-order nonlinear optical process in a solid-state material (Trabs et al., 2016).

Thermodynamic Properties

The thermodynamic properties of SrB4O7 have been investigated, providing important insights into its heat capacity, entropy change, enthalpy increment, and phonon mean free path (Moiseev et al., 2012).

Strontium Isotope Research

Research has also been conducted on the use of strontium isotopes in various environments, particularly in bioavailability studies and biomedical applications (Holt et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Strontium Tetraborate has promising applications in the field of nonlinear optics. It is a prospective medium for the creation of a widely tunable source of fs pulses in the vacuum ultraviolet and for autocorrelation diagnostics of broadly tunable sources . Additionally, it has been used to generate tunable coherent radiation in the VUV down to 121 nm .

Propiedades

InChI |

InChI=1S/B.O.Sr/q;-2;+2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRNTVPRGQDWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[O-2].[Sr+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BOSr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12258-53-6 (Parent) | |

| Record name | Boron strontium oxide (B4SrO7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

114.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12007-66-8 | |

| Record name | Boron strontium oxide (B4SrO7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron strontium oxide (B4SrO7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium tetraborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3365023.png)

![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3365028.png)

![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)